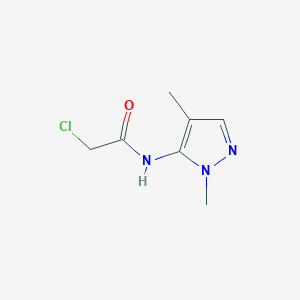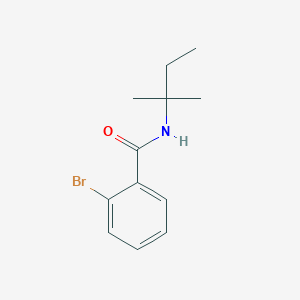![molecular formula C15H19ClN2O3 B7469197 1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)
1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is also known as CAPME, and its chemical formula is C18H22ClN2O3. CAPME belongs to the class of ketones and is synthesized through a specific method.
作用機序
CAPME acts as an inhibitor of the dopamine transporter by binding to its active site. This binding prevents dopamine from being reabsorbed into the presynaptic neuron, leading to an increase in dopamine concentration in the synaptic cleft. This increase in dopamine concentration can have various effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
CAPME has been shown to have various biochemical and physiological effects. It has been found to increase extracellular dopamine levels in the brain, leading to enhanced dopamine signaling. This increase in dopamine signaling can have effects on various physiological processes, including mood, motivation, and reward.
実験室実験の利点と制限
CAPME has several advantages for use in lab experiments. It is a selective and potent inhibitor of the dopamine transporter, making it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one limitation of CAPME is that it can be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for the use of CAPME in scientific research. One potential application is in the study of addiction and substance abuse. CAPME's ability to inhibit the dopamine transporter could be useful in understanding the role of dopamine in addiction and developing new treatments for substance abuse. Another potential direction is in the study of Parkinson's disease, a neurological disorder characterized by a loss of dopamine-producing neurons. CAPME could be used to study the role of dopamine in Parkinson's disease and develop new treatments for this condition.
Conclusion:
In conclusion, 1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone, or CAPME, is a chemical compound that has potential applications in scientific research. Its ability to selectively and potently inhibit the dopamine transporter makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. Future research directions for CAPME include studying addiction and substance abuse and developing new treatments for Parkinson's disease.
合成法
The synthesis of CAPME involves the reaction of 2-chloroacetyl chloride with piperazine, followed by the reaction of the resulting product with 2-methylphenol. The final product is obtained through purification and crystallization. This method is considered efficient and yields a high-quality product.
科学的研究の応用
CAPME has potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit selective and potent inhibition of the dopamine transporter, which is a protein responsible for the reuptake of dopamine in the brain. This property of CAPME makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions.
特性
IUPAC Name |
1-[4-(2-chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-12-4-2-3-5-13(12)21-11-15(20)18-8-6-17(7-9-18)14(19)10-16/h2-5H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFPNCCQDFCGLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7469118.png)






![5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid](/img/structure/B7469174.png)





